2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Description
2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-11-18-15(22-19-11)20-6-2-3-13(9-20)10-21-14-7-12(8-16)4-5-17-14/h4-5,7,13H,2-3,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYIEVKZCXQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The final step involves coupling the thiadiazole and piperidine intermediates with a pyridine derivative under suitable conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents and nucleophiles under various conditions, often with the aid of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activities, particularly in inhibiting the growth of certain cancer cell lines
Mechanism of Action
The mechanism of action of 2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: This compound may target enzymes or receptors involved in cell proliferation and survival, such as kinases or G-protein coupled receptors.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole-2-amine and its derivatives share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide, also show comparable pharmacological properties.
Uniqueness
2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
